![molecular formula C20H18ClN5O B2537309 7-(2-chlorophényl)-5-méthyl-N-(4-méthylphényl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 420831-88-5](/img/structure/B2537309.png)

7-(2-chlorophényl)-5-méthyl-N-(4-méthylphényl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

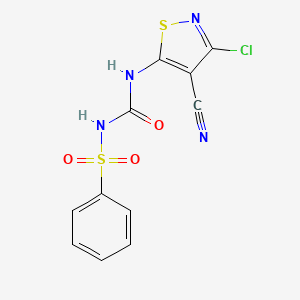

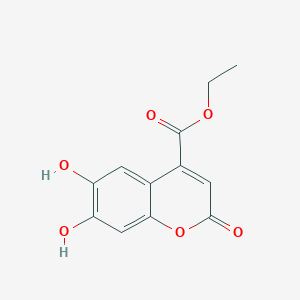

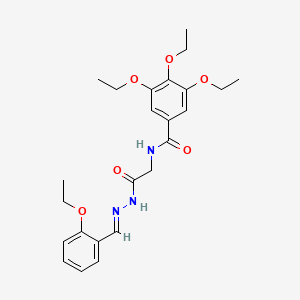

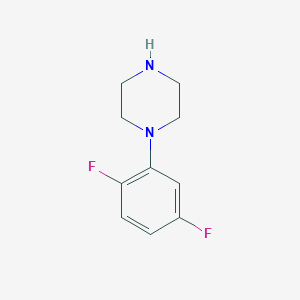

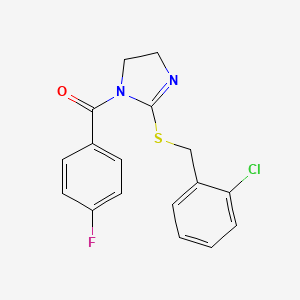

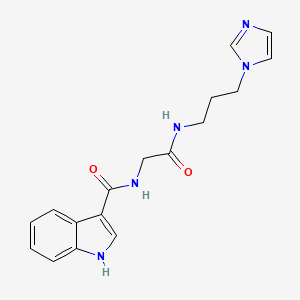

7-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with chlorophenyl and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Applications De Recherche Scientifique

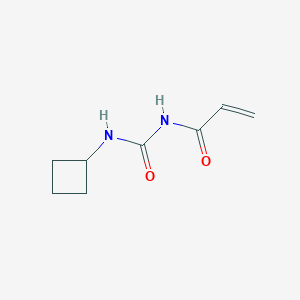

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing cancer cells from proliferating .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through competitive binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the disruption of the cell cycle and the inhibition of cell proliferation .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the G1/S transition . This leads to cell cycle arrest, preventing the cells from entering the S phase and replicating their DNA .

Pharmacokinetics

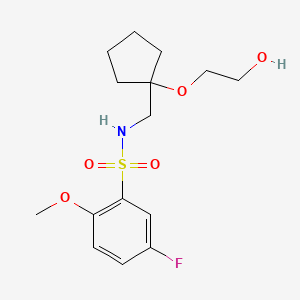

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The compound’s inhibition of CDK2 leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in a decrease in the proliferation of cancer cells . In fact, some compounds have shown superior cytotoxic activities against certain cell lines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature . Additionally, the compound’s efficacy could be influenced by the presence of other substances that may interact with the compound or its target

Analyse Biochimique

Biochemical Properties

It is known that similar compounds have been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This suggests that this compound may interact with enzymes such as CDK2 and potentially other proteins involved in cell cycle regulation .

Cellular Effects

Similar compounds have been found to inhibit the growth of various cell lines, suggesting that this compound may have similar effects . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to inhibit CDK2, suggesting that this compound may exert its effects at the molecular level through enzyme inhibition . It may also interact with other biomolecules and potentially cause changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been found to have long-term effects on cellular function in in vitro studies .

Dosage Effects in Animal Models

Similar compounds have been found to have dose-dependent effects in animal models .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds have been found to interact with various transporters and binding proteins .

Subcellular Localization

Similar compounds have been found to be directed to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzonitrile with 4-methylphenylhydrazine to form an intermediate hydrazone, which is then cyclized with formamide to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

7-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The chlorophenyl and methylphenyl groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different aromatic or aliphatic groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-(2-chlorophenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

- 7-(2,4-dichlorophenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

- 7-(2-chlorophenyl)-5-(4-iodophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 7-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific substitution pattern and the resulting biological activities. The presence of both chlorophenyl and methylphenyl groups contributes to its distinct chemical properties and potential pharmacological effects .

Propriétés

IUPAC Name |

7-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O/c1-12-7-9-14(10-8-12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)15-5-3-4-6-16(15)21/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUNROAMSYORHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate](/img/structure/B2537229.png)

![2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid](/img/structure/B2537236.png)

![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2537238.png)

![7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537239.png)

![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)

![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)